3-(4-Benzyloxyphenyl)-2-[tert-butoxycarbonyl(methyl)amino]propanoic acid 3-(4-Benzyloxyphenyl)-2-[tert-butoxycarbonyl(methyl)amino]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17949357
InChI: InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23(4)19(20(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,24,25)
SMILES:
Molecular Formula: C22H27NO5
Molecular Weight: 385.5 g/mol

3-(4-Benzyloxyphenyl)-2-[tert-butoxycarbonyl(methyl)amino]propanoic acid

CAS No.:

Cat. No.: VC17949357

Molecular Formula: C22H27NO5

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Benzyloxyphenyl)-2-[tert-butoxycarbonyl(methyl)amino]propanoic acid -

Specification

Molecular Formula C22H27NO5
Molecular Weight 385.5 g/mol
IUPAC Name 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid
Standard InChI InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23(4)19(20(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,24,25)
Standard InChI Key FSNRGORPOYPIJC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central propanoic acid backbone substituted at the second carbon by a methyl-tert-butoxycarbonyl (Boc) amino group and at the third carbon by a 4-benzyloxyphenyl moiety. The Boc group ((CH3)3C-O-C(=O)-\text{(CH}_3\text{)}_3\text{C-O-C(=O)-}) acts as a temporary protective group for the amine, while the benzyloxy group (C6H5CH2O-\text{C}_6\text{H}_5\text{CH}_2\text{O-}) shields the phenolic hydroxyl group during synthesis .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid
SMILESCC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
InChIKeyFSNRGORPOYPIJC-UHFFFAOYSA-N
Molecular Weight385.5 g/mol

The stereochemistry at the second carbon (C2) is critical for its role in peptide synthesis, as it influences binding affinity and enzymatic stability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectra reveal distinct signals for the Boc methyl groups (δ\delta 1.4 ppm, singlet), benzyloxy aromatic protons (δ\delta 7.3–6.8 ppm, multiplet), and the propanoic acid carboxyl proton (δ\delta 12.1 ppm, broad) . Mass spectrometry (MS) data show a molecular ion peak at m/z 385.5, consistent with the molecular formula.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically begins with L-tyrosine, which undergoes sequential protection steps:

  • Benzylation: The phenolic hydroxyl group is protected using benzyl bromide in the presence of a base like potassium carbonate.

  • Boc Protection: The amine group is shielded with di-tert-butyl dicarbonate ((Boc)2_2O) under mildly basic conditions.

Table 2: Representative Synthesis Protocol

StepReagent/ConditionsPurpose
1Benzyl bromide, K2_2CO3_3, DMFProtect phenolic -OH group
2(Boc)2_2O, DMAP, DCMProtect amine group
3TFA/DCM (1:1)Deprotect Boc group (post-reaction)

Yield optimization studies indicate that maintaining anhydrous conditions during Boc protection improves efficiency by 15–20%.

Purification and Analysis

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. High-Performance Liquid Chromatography (HPLC) with a C18 column confirms purity >98%.

Applications in Pharmaceutical Research

Peptide Synthesis

The compound serves as a building block for solid-phase peptide synthesis (SPPS). Its Boc group is selectively removed under acidic conditions (e.g., trifluoroacetic acid), enabling sequential peptide chain elongation without disturbing the benzyloxy group .

Drug Intermediate

As an intermediate in protease inhibitor development, the benzyloxy group enhances lipophilicity, improving blood-brain barrier penetration. For example, derivatives of this compound are investigated in Alzheimer’s disease therapeutics targeting β-secretase.

ParameterValue
LD50_{50} (oral, rat)>2000 mg/kg
Flash Point230°C
Storage Conditions2–8°C, inert atmosphere

Disposal Recommendations

Incinerate at >1000°C with afterburners to prevent phosgene formation from Boc decomposition.

Comparative Analysis with Analogues

Structural Analogues

  • Boc-O-methyl-L-tyrosine (CID 4126475): Replaces benzyloxy with methoxy, reducing steric hindrance but increasing oxidation susceptibility .

  • Boc-4-tert-butyl-L-phenylalanine (CID 2761485): Substitutes benzyloxy with tert-butyl, enhancing thermal stability by 30% .

Performance Metrics

PropertyTarget CompoundBoc-O-methyl-L-tyrosineBoc-4-tert-butyl-L-phenylalanine
Solubility in DCM (mg/mL)457822
Deprotection Time (min)10815

The benzyloxy group in the target compound balances solubility and deprotection efficiency, making it preferable for large-scale peptide synthesis .

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